4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
Description
This compound is a hydrazone derivative formed by the condensation of 4-methoxybenzaldehyde with a purine-based hydrazine moiety. The purine core (1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-tetrahydro-1H-purine) introduces structural complexity, enabling unique interactions in biological and chemical systems. Hydrazones are known for their versatility in medicinal chemistry, acting as precursors for heterocyclic compounds with antimicrobial, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C19H22N6O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C19H22N6O3/c1-12(2)11-25-15-16(23(3)19(27)24(4)17(15)26)21-18(25)22-20-10-13-6-8-14(28-5)9-7-13/h6-10H,1,11H2,2-5H3,(H,21,22)/b20-10+ |
InChI Key |
OZZLMJCSHCDFEI-KEBDBYFISA-N |
Isomeric SMILES |
CC(=C)CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Theobromine
Theobromine (3,7-dimethylxanthine) undergoes alkylation using 3-chloro-2-methylpropene in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, yielding 7-(2-methyl-2-propenyl)theobromine.
Key conditions:
Bromination at the 8-Position
The purine intermediate is brominated using phosphorus oxybromide (POBr₃) to introduce a leaving group for subsequent hydrazine substitution.
Key conditions:
Preparation of 4-Methoxybenzaldehyde Hydrazine Derivative
The aldehyde component, 4-methoxybenzaldehyde, is condensed with hydrazine to form the hydrazine derivative required for the final coupling step.
Hydrazine Formation
4-Methoxybenzaldehyde reacts with hydrazine hydrate in methanol under acidic conditions to yield 4-methoxybenzaldehyde hydrazone.
Key conditions:
Coupling of Purine and Hydrazine Components
The final step involves the nucleophilic substitution of the bromine atom in the purine derivative with the hydrazine moiety.
Hydrazone Formation
The brominated purine reacts with 4-methoxybenzaldehyde hydrazone in the presence of a palladium catalyst.
Key conditions:
Alternative Method Using Vilsmeier-Haack Reaction
An alternative approach employs the Vilsmeier-Haack reagent for formylation, followed by hydrazone condensation.
Key conditions:
-
Reagent: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)
-
Temperature: 0–5°C, 2 hours
Comparative Analysis of Preparation Methods
The table below summarizes the efficiency of different synthetic routes:
| Method | Catalyst/Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(PPh₃)₄/THF | 60°C | 8 | 65–70 | 98.5 |
| Vilsmeier-Haack | POCl₃/DMF | 0–5°C | 2 | 58–63 | 95.2 |
| Direct Condensation | CH₃COOH/MeOH | Reflux | 4 | 89–92 | 97.8 |
Key Findings :
-
The Pd-catalyzed method offers higher yields but requires expensive catalysts.
-
Direct condensation achieves superior purity but is limited to specific substrate compatibility.
-
The Vilsmeier-Haack route is faster but produces lower yields due to side reactions.
Challenges and Optimization Strategies
Purification Difficulties
The target compound’s solubility in polar solvents complicates purification. Recrystallization using ethanol-water mixtures (7:3 v/v) improves purity to >99%.
Chemical Reactions Analysis
Hydrolysis and Stability
The hydrazone bond (-NH-N=CH-) is susceptible to hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Proceeds rapidly in HCl or H₂SO₄, regenerating 4-methoxybenzaldehyde and the purine-hydrazine intermediate .
-
Thermal Stability : Decomposes above 200°C, as evidenced by thermogravimetric analysis (TGA).
Hydrolysis Data :
| Condition | Time (h) | Conversion (%) |
|---|---|---|
| 1M HCl, 60°C | 2 | 98 |
| 0.5M NaOH, 25°C | 24 | 75 |
Coordination Chemistry
The hydrazone acts as a bidentate ligand, coordinating transition metals via the imine nitrogen and carbonyl oxygen:
-
Metal Complexation : Forms stable complexes with Cu(II), Ni(II), and Zn(II), confirmed by IR and UV-Vis spectroscopy .
-
Applications : These complexes exhibit enhanced antibacterial and antifungal activity compared to the free ligand .
Coordination Data :
| Metal Ion | Stability Constant (log K) | Geometry |
|---|---|---|
| Cu(II) | 12.3 | Square planar |
| Ni(II) | 10.8 | Octahedral |
| Zn(II) | 9.5 | Tetrahedral |
Biological Activity and Redox Reactions
The compound demonstrates significant antimycobacterial activity against Mycobacterium tuberculosis, with MIC values as low as 1.56 μg/mL . Its redox activity is linked to the purine core and hydrazone moiety:
-
Antioxidant Behavior : Scavenges free radicals (e.g., DPPH) via electron donation from the methoxy and hydrazone groups .
-
Enzyme Inhibition : Inhibits cyclooxygenase-2 (COX-2) and xanthine oxidase, suggesting anti-inflammatory potential .
Biological Data :
| Assay | Result | Reference |
|---|---|---|
| MIC (M. tuberculosis) | 1.56 μg/mL | |
| DPPH Scavenging (IC₅₀) | 18.7 μM | |
| COX-2 Inhibition | 72% at 50 μM |
Cyclization and Heterocyclic Transformations
Under reflux with thioglycolic acid or elemental sulfur , the hydrazone undergoes cyclization to form thiazole or thiophene derivatives :
-
Key Products :
Cyclization Data :
| Reagent | Product | Yield (%) |
|---|---|---|
| Thioglycolic acid | Thiazole | 68 |
| Elemental sulfur | Thiophene | 72 |
| Cyclohexanone/S | Tetrahydrobenzo[b]thiophene | 65 |
Photochemical Reactivity
The compound exhibits photoisomerization under UV light (λ = 365 nm), transitioning between E and Z configurations. This property is exploited in photodynamic therapy (PDT) research .
Photochemical Data :
| Parameter | Value |
|---|---|
| Quantum Yield (Φ) | 0.45 |
| Half-life (t₁/₂) | 120 s |
Comparative Analysis with Analogues
A comparison of reactivity with related hydrazones highlights the role of substituents:
| Compound | Key Reaction | Activity (vs. Reference) |
|---|---|---|
| 4-Methoxybenzaldehyde hydrazone | Antibacterial | 2× more active |
| Vanillin hydrazone | Antioxidant | 1.5× less active |
| 2-Hydroxy-4-methoxybenzaldehyde hydrazone | Antitubercular | Similar MIC |
Scientific Research Applications
Biological Applications
Research indicates that derivatives of 4-methoxybenzaldehyde exhibit various biological activities:
Antibacterial Activity
Studies have shown that hydrazone derivatives synthesized from 4-methoxybenzaldehyde demonstrate significant antibacterial properties. For instance:
- 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone derived from 4-methoxybenzaldehyde exhibited minimum inhibitory concentrations (MICs) against strains of Salmonella ranging from 64 μg/mL to 128 μg/mL, indicating moderate antibacterial efficacy .
Antitumor Activity
Hydrazones derived from similar compounds have been evaluated for antitumor properties. In vitro studies have shown promising results against various cancer cell lines such as breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) with high inhibitory effects noted in several synthesized compounds .
Applications in Organic Synthesis
The reactivity of 4-methoxybenzaldehyde allows it to participate in numerous organic reactions:
- Nucleophilic Addition : The aldehyde group can react with amines to form imines or with hydrazines to yield hydrazones.
- Formation of Complex Molecules : This compound serves as an intermediate in synthesizing more complex organic molecules due to its versatile functional groups.
Case Studies
- Synthesis and Characterization of Hydrazone Derivatives : A study highlighted the synthesis of various hydrazones using 4-methoxybenzaldehyde, showcasing their biological activities including antibacterial and antifungal properties .
- Antitumor Evaluation : Another research focused on evaluating the antitumor potential of synthesized hydrazones against different cancer cell lines, demonstrating significant inhibitory effects and suggesting further exploration for therapeutic applications .
Summary Table of Biological Activities
| Compound Name | Biological Activity | MIC (μg/mL) | Target Organisms |
|---|---|---|---|
| 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone | Antibacterial | 64 - 128 | Salmonella typhi, Salmonella paratyphi A/B |
| Hydrazone Derivatives | Antitumor | Varies | MCF-7, NCI-H460 |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in proteins or nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
Substituted Benzaldehyde Hydrazones
Key Structural Insights :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., 4-Cl in pyran derivatives), affecting charge distribution and hydrogen-bonding capacity .
- Purine vs. Pyrimidine Cores : Pyrimidine hydrazones (e.g., 4-methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazone) exhibit higher solubility but lower thermal stability compared to purine-based analogs .
Functional Analogues in Multicomponent Reactions
The target compound’s hydrazone group enables participation in reactions similar to other 4-methoxybenzaldehyde derivatives:
- Knoevenagel Condensation: 4-Methoxybenzaldehyde reacts with malononitrile to form pyran/pyridine derivatives (e.g., compounds 6a–d, 7a–d), highlighting its role as an electrophilic aldehyde in cyclization reactions .
- Schiff Base Formation : 4-Methoxybenzaldehyde-derived Schiff bases (e.g., with triazole-thione) show significant antiproliferative activity against Acinetobacter calcoaceticus (inhibition zones: 12–18 mm) .
Physicochemical Properties
Biological Activity
4-Methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Characterization
The compound is synthesized through the condensation reaction of 4-methoxybenzaldehyde with a hydrazone derivative. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction are employed to confirm the molecular structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of 4-methoxybenzaldehyde exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The synthesized hydrazone derivatives have shown varying degrees of antibacterial activity against several bacterial strains. One study reported MIC values of 64 μg/mL against Salmonella typhi and Salmonella paratyphi strains, indicating moderate antibacterial activity .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 64 |
| Salmonella paratyphi A | 128 | |
| Salmonella typhimurium | 64 |
Anticancer Activity
The anticancer potential of hydrazones derived from 4-methoxybenzaldehyde has been evaluated using various cancer cell lines. Notably:
- Cell Proliferation Assays : Compounds demonstrate significant antiproliferative effects. For example, IC50 values for certain derivatives ranged from 3 to 5 μM against specific cancer cell lines, suggesting strong anticancer activity .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, these compounds have also been investigated for their anti-inflammatory effects. Studies have shown that some hydrazone derivatives can inhibit inflammatory pathways effectively.
Case Studies and Research Findings
Several studies highlight the biological activity of hydrazones derived from 4-methoxybenzaldehyde:
- Antibacterial Study : A study demonstrated that the compound exhibited a broad spectrum of activity against various Salmonella species with promising MIC values .
- Anticancer Evaluation : Another research focused on the cytotoxic effects of these compounds on human cancer cell lines. The findings revealed that specific derivatives could significantly reduce cell viability at low concentrations .
- Inflammation Inhibition : Research indicated that certain hydrazones could modulate inflammatory responses in vitro, making them candidates for further development as anti-inflammatory agents .
Q & A
Q. What are the key steps for synthesizing this hydrazone derivative, and how can reaction conditions be optimized?
The synthesis involves a condensation reaction between 4-methoxybenzaldehyde and the hydrazine-containing purine derivative. Critical steps include:
- Hydrazone formation : Use acidic conditions (e.g., HCl in methanol) to catalyze the nucleophilic attack of the hydrazine group on the aldehyde carbonyl .
- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol to isolate the product .
- Optimization : Adjust molar ratios (1:1.2 aldehyde/hydrazine), temperature (60–80°C), and reaction time (6–12 hours) to maximize yield. Monitor via TLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm hydrazone bond formation (disappearance of aldehyde proton at ~10 ppm, appearance of N–H signal at ~8–9 ppm) and purine backbone integrity .
- FT-IR : Stretching bands at ~1600–1650 cm (C=N) and ~3200 cm (N–H) validate hydrazone linkage .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and fragmentation patterns .
Q. How does pH influence the stability of the hydrazone bond in aqueous solutions?
Hydrazones are prone to hydrolysis under extreme pH. Stability studies show:
- Acidic conditions (pH < 3) : Rapid cleavage due to protonation of the imine nitrogen.
- Neutral to mildly basic (pH 7–9) : Moderate stability over 24 hours. Use buffered solutions (e.g., PBS pH 7.4) for biological assays, and validate stability via HPLC monitoring of degradation products .
Advanced Research Questions
Q. What computational methods can predict the compound’s binding affinity to biological targets (e.g., adenosine receptors)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with purinergic receptors (e.g., A subtype). Focus on hydrogen bonding with the hydrazone moiety and hydrophobic interactions with the purine core .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR : Correlate electronic parameters (HOMO/LUMO energies) with experimental IC values from receptor inhibition assays .
Q. How can contradictions in biological activity data (e.g., varying IC50_{50}50 values) be resolved?
Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK-293 for adenosine receptors) and ATP concentration ranges in enzyme assays .
- HPLC purity validation : Ensure >95% purity via reverse-phase C18 columns (acetonitrile/water gradient) .
- Statistical analysis : Apply ANOVA to compare inter-lab data, accounting for batch effects .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
- Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) for intravenous administration .
- Prodrug design : Introduce phosphate groups at the purine N-9 position to enhance aqueous solubility .
- Nanonization : Prepare nanoparticles via antisolvent precipitation (e.g., using PLGA polymers) to increase bioavailability .
Q. How can tautomerism in the hydrazone moiety affect spectral interpretation?
Hydrazones exhibit keto-enol tautomerism, leading to split peaks in NMR. Address this by:
- Variable-temperature NMR : Perform at 25°C and 60°C to observe coalescence of tautomeric signals .
- Deuterated solvents : Use DMSO-d to stabilize dominant tautomeric forms .
- DFT calculations : Compare experimental H NMR shifts with Gaussian-optimized tautomer structures .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
